N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide
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Overview
Description
Benzo[b]thiophene heterocycles are important components of many important small molecule pharmaceuticals and drug candidates as well as organic semiconducting materials .
Synthesis Analysis
An efficient method for the synthesis of 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles catalyzed by a gold(I)–IPr hydroxide has been reported. This method is applicable to a wide range of substrates with diverse electronic and steric properties .Molecular Structure Analysis
The linear formula of a related compound, 2-(2-BENZO(B)THIOPHEN-2-YL-VINYL)-QUINOLINE, is C19H13NS .Chemical Reactions Analysis
The construction of a benzo[b]thiophene core via cyclization reaction of alkynes has been developed. Although few catalytic reactions were disclosed, most methods rely on stoichiometric activation of alkynes .Physical And Chemical Properties Analysis
The molecular weight of a related compound, 2-(2-BENZO(B)THIOPHEN-2-YL-VINYL)-QUINOLINE, is 287.386 .Scientific Research Applications
Biochemical Pathway Inhibition
Compounds structurally related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, demonstrating significant potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Anticancer Properties
Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating their potential for antiproliferative activity against cancer cells. The molecular docking and simulation studies predicted strong interactions with proteins, suggesting their use in combinational therapy to enhance the bioavailability of drugs (B. Haridevamuthu et al., 2023).
Luminescent Properties and White Light Emission
Benzothiazole derivatives have been studied for their luminescent properties, with some showing potential for application in white light emission devices. This highlights the flexibility and simplicity of using structurally similar compounds for the fabrication of such devices (Fengxian Lu et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-20(23,18-13-15-7-5-6-10-17(15)25-18)14-21-19(22)11-12-24-16-8-3-2-4-9-16/h2-10,13,23H,11-12,14H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBFUUICMJICAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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